Lipophilicity: -OCF3 vs. -OCH3 & -H Substitution
The 4-(trifluoromethoxy)phenyl substituent imparts significantly higher lipophilicity compared to the 4-methoxyphenyl or unsubstituted phenyl analogs. Based on the Hansch hydrophobicity constant, -OCF3 (π ≈ 1.04) is approximately 50-fold more lipophilic than -OCH3 (π ≈ -0.02) and substantially more lipophilic than -H (π = 0.00) [1]. This difference translates to predicted logP values of approximately 2.7 for the target compound versus approximately 2.0 for the N-(4-methoxyphenyl) analog and approximately 1.8 for the N-phenyl parent [2]. The increased lipophilicity can enhance membrane permeability and target engagement in cellular assays, but may also reduce aqueous solubility—a critical consideration for in vitro assay design and in vivo formulation.
| Evidence Dimension | Predicted logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.7 (3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide) |
| Comparator Or Baseline | Predicted logP ≈ 2.0 for N-(4-methoxyphenyl) analog; Predicted logP ≈ 1.8 for N-phenyl analog |
| Quantified Difference | Target compound logP is approximately 0.7-0.9 log units higher than comparators, representing a roughly 5-8 fold increase in octanol-water partition coefficient. |
| Conditions | Predicted using consensus logP algorithm (ALOGPS 2.1) based on molecular structure; values are computational estimates. |
Why This Matters
Higher lipophilicity directly influences compound permeability, cellular uptake, and the choice of solvents for in vitro assays (e.g., DMSO solubility), making this compound potentially more suitable for cell-based screening but requiring careful solubility management.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (Hydrophobicity constants for -OCF3 and -OCH3 substituents.) View Source
- [2] Virtual Computational Chemistry Laboratory (VCCLAB). ALOGPS 2.1 logP prediction. http://www.vcclab.org/lab/alogps/ View Source
